Dimethyl 2-(6-chloronicotinoyl)malonate
Description
Dimethyl 2-(6-chloronicotinoyl)malonate is a malonate ester derivative featuring a 6-chloronicotinoyl substituent. Malonate esters, such as dimethyl malonate, are widely used in organic synthesis for their versatility in forming carbon-carbon bonds via radical reactions or condensation processes . The 6-chloro substitution on the nicotinoyl group likely enhances electrophilicity, making it reactive in coupling or cyclization reactions, akin to nitro- or fluoro-substituted analogs (e.g., dimethyl 2-(3-nitropyridin-2-yl)malonate) .
Properties
IUPAC Name |
dimethyl 2-(6-chloropyridine-3-carbonyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-17-10(15)8(11(16)18-2)9(14)6-3-4-7(12)13-5-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPTGFIERTTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)C1=CN=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Esterification of 2-(6-Chloronicotinoyl)Malonic Acid
Step 1: Synthesis of 2-(6-Chloronicotinoyl)Malonic Acid
6-Chloronicotinic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent Friedel-Crafts acylation of malonic acid in anhydrous dichloromethane with AlCl₃ as a catalyst yields 2-(6-chloronicotinoyl)malonic acid.
Step 2: Esterification with Methanol
The acid is treated with excess methanol and sulfuric acid (1:1.5 mol ratio) at 70°C for 6 hours. The crude product is purified via vacuum distillation or solvent extraction (e.g., toluene/water phase separation).
Challenges :
-
Low regioselectivity during acylation.
-
Hydrolysis of the acid chloride intermediate under acidic esterification conditions.
Route 2: Enolate Acylation of Dimethyl Malonate
Step 1: Generation of Malonate Enolate
Dimethyl malonate is deprotonated with sodium hydride or LDA in THF at 0°C to form the enolate.
Step 2: Acylation with 6-Chloronicotinoyl Chloride
The enolate reacts with 6-chloronicotinoyl chloride at −78°C, followed by gradual warming to room temperature. Quenching with aqueous NH₄Cl yields the crude product, which is purified via column chromatography.
Optimization Insights :
Comparative Analysis of Synthetic Methods
Route 1 is preferred for large-scale production due to lower reagent costs, while Route 2 offers faster reaction times and avoids strong acids.
Critical Factors in Reaction Optimization
Catalyst Selection
Sulfuric acid remains the benchmark for esterification due to its low cost and high efficiency. However, heterogeneous catalysts like Amberlyst-15 could reduce side reactions in acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloronicotinoyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 2-(6-chloronicotinoyl)malonate is primarily studied for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders. Research indicates that compounds interacting with nAChRs can be beneficial in treating conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically starting from commercially available malonic acid derivatives. A notable method includes the reaction of dimethyl malonate with 6-chloronicotinoyl chloride in the presence of a base such as triethylamine, yielding the desired product in good yields .
Chemical Structure and Stability
The compound is characterized by its malonate backbone, which contributes to its stability and reactivity. The presence of the chloronicotinoyl group enhances its biological activity by providing additional sites for interaction with biological targets .
Therapeutic Potential
Research has indicated that this compound may possess anticancer properties. Preliminary studies suggest that it could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Case Studies
- Hepatocellular Carcinoma : In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of hepatocellular carcinoma cells by modulating FGFR4 signaling pathways .
- Neurodegenerative Diseases : Animal models have demonstrated that administration of this compound can improve cognitive functions, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of dimethyl 2-(6-chloronicotinoyl)malonate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. This inhibition can reduce the production of reactive oxygen species (ROS) during ischemia-reperfusion injury, providing protective effects in cardiac tissues .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Dimethyl Malonate (CASRN 108-59-8): The parent compound, used as a precursor in synthesizing substituted malonates.
Diethyl Malonate (CASRN 108-59-8): A longer-chain ester with similar reactivity but altered solubility and volatility .
Dimethyl 2-(3-Nitropyridin-2-yl)malonate (CASRN 173417-34-0): Features a nitro group instead of chlorine, influencing electronic properties and reactivity .
Dimethyl 2-(5-Fluoro-2-nitrophenyl)malonate (CASRN 147124-34-3): Demonstrates how halogen and nitro substitutions affect regioselectivity in reactions .
Table 1: Physical-Chemical Properties
*Estimated based on analogs.
Table 2: Reaction Yields and Conditions
Environmental and Toxicity Profiles
Biological Activity
Dimethyl 2-(6-chloronicotinoyl)malonate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds that are often synthesized as intermediates in the development of small molecule inhibitors. The synthesis typically involves the reaction of malonic acid derivatives with chloronicotinic acid derivatives, leading to a compound that exhibits various biological activities.
1. Kinase Inhibition:
this compound has been studied for its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets in cancer therapy. Inhibitors like this compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
2. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, small molecule inhibitors targeting specific kinases have shown promise in treating various cancers by interfering with tumor growth signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have documented the effects of this compound and related compounds:
- Study on Anticancer Effects: A study demonstrated that derivatives of chloronicotinic acid, including this compound, significantly inhibited the growth of various cancer cell lines. The mechanism was primarily through the inhibition of key kinases involved in the cell cycle .
- Pharmacokinetic Profiling: Research into the pharmacokinetics of similar compounds indicated that modifications to the chloronicotinic structure can enhance metabolic stability and bioavailability, which are critical for effective therapeutic applications .
Q & A
Q. What are the optimal synthetic pathways for preparing Dimethyl 2-(6-chloronicotinoyl)malonate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a malonate ester (e.g., dimethyl malonate) can react with 6-chloronicotinoyl chloride under basic conditions. Key parameters include:
- Catalyst selection : Use of bases like triethylamine or DBU to deprotonate the active methylene group .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
To optimize yield, employ a factorial design approach (e.g., 2^k designs) to test variables like temperature, solvent ratio, and catalyst loading .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Mass Spectrometry (MS) : Compare experimental spectra with reference data from databases like NIST Chemistry WebBook to confirm molecular ion peaks and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for diagnostic signals (e.g., ester carbonyls at ~165–170 ppm, aromatic protons from the chloronicotinoyl group) .
- Chromatography : HPLC or GC-MS can assess purity, with retention times cross-referenced against standards .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic or reactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. Address these by:
- Multi-technique validation : Combine XRD for crystal structure analysis with computational DFT calculations to predict electronic environments .
- Solvent effect studies : Use UV-Vis or fluorescence spectroscopy to assess solvatochromism, which may explain reactivity differences in polar vs. nonpolar media .
- Meta-analysis : Review historical datasets from platforms like IRIS (Integrated Risk Information System) to identify trends or outliers in reported properties .
Q. How can researchers design experiments to investigate the compound’s role in multicomponent reactions (MCRs) for heterocyclic synthesis?
- Methodological Answer : MCRs often involve kinetic and thermodynamic control. Key steps include:
- Mechanistic probing : Use isotopic labeling (e.g., ²H or ¹³C) at the malonate’s methylene group to track bond formation/cleavage pathways .
- In-situ monitoring : Employ techniques like ReactIR or stopped-flow NMR to capture transient intermediates .
- Statistical optimization : Apply response surface methodology (RSM) to optimize variables (e.g., stoichiometry, temperature) for yield and selectivity .
Q. What computational tools are effective for modeling the electronic properties of this compound, and how do they inform experimental design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for crystallization or reaction media .
- QSPR models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on reactivity using software like Gaussian or Schrödinger Suite .
Data Analysis and Interpretation
Q. How should researchers address variability in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for measuring properties like logP (octanol-water partition coefficient) to ensure reproducibility .
- Error analysis : Use statistical tools (e.g., ANOVA) to quantify measurement uncertainty and identify systematic biases .
- Database cross-referencing : Compare data with authoritative sources like the NIST WebBook or Ullmann’s Encyclopedia to validate outliers .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS or TGA .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
- Light sensitivity assays : Use UV chambers to assess photodegradation pathways .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard assessment : Review GHS classifications (e.g., H302, H315 for acute toxicity and skin irritation) and implement fume hoods for synthesis .
- Waste management : Neutralize malonate esters with aqueous bicarbonate before disposal .
- Training : Ensure compliance with institutional Chemical Hygiene Plans, including 100% proficiency in safety exams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
